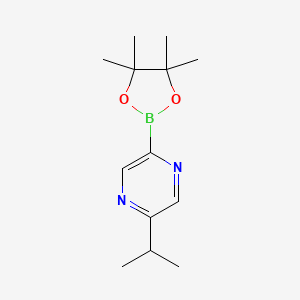

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Description

This compound belongs to the pyrazine-boronic ester family, characterized by a six-membered aromatic pyrazine ring substituted with an isopropyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5. The dioxaborolane group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry . Its synthesis typically involves halogenation of pyrazine followed by palladium-catalyzed borylation .

Properties

Molecular Formula |

C13H21BN2O2 |

|---|---|

Molecular Weight |

248.13 g/mol |

IUPAC Name |

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C13H21BN2O2/c1-9(2)10-7-16-11(8-15-10)14-17-12(3,4)13(5,6)18-14/h7-9H,1-6H3 |

InChI Key |

XCXXTYCGZKBOIV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a halogenated pyrazine precursor , commonly a bromopyrazine derivative, using a diboron reagent such as bis(pinacolato)diboron under palladium catalysis. This approach is a variant of the Miyaura borylation reaction, a well-established method for installing boronate esters on aromatic heterocycles.

Specific Synthetic Route

-

- 2-Isopropyl-5-bromopyrazine or a closely related 5-bromo-substituted pyrazine derivative.

-

- Reagents: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complex, typically (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [Pd(dppf)Cl2]

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane

- Conditions: Heated at 100 °C under inert atmosphere (N2), sealed tube to prevent moisture and air interference.

- Reaction Time: Approximately 12 hours

-

- After completion, the reaction mixture is cooled, solvent removed by distillation.

- The crude product is purified typically by column chromatography or recrystallization to isolate the pure boronate ester.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-2-isopropylpyrazine (7.9 mmol, 1.5 g) |

| Diboron reagent | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (11.84 mmol, 3 g) |

| Catalyst | Pd(dppf)Cl2 (0.79 mmol, 0.64 g, 0.1 eq.) |

| Base | Potassium acetate (19.74 mmol, 1.93 g, 2.5 eq.) |

| Solvent | 1,4-Dioxane (30 mL) |

| Temperature | 100 °C |

| Time | 12 hours |

| Atmosphere | Nitrogen (degassed solution) |

| Yield | 67% |

| Product mass | 1.2 g |

| Analytical Data | LC-MS: Calculated mass 236.12; Observed mass 237.1 [M+H]+ |

This data reflects a typical successful preparation of the boronate ester derivative, yielding a moderate to good yield of 67% under optimized conditions.

Reaction Mechanism Insights

- The palladium catalyst undergoes oxidative addition with the aryl bromide to form an aryl-Pd(II) intermediate.

- Transmetalation occurs with bis(pinacolato)diboron, transferring the boron moiety to the palladium center.

- Reductive elimination releases the aryl boronate ester product and regenerates the Pd(0) catalyst.

- Potassium acetate acts as a base to facilitate the transmetalation step and stabilize intermediates.

Alternative Synthetic Considerations

- Suzuki–Miyaura Cross-Coupling: While the Suzuki reaction is often used to couple boronate esters with aryl halides, the preparation of the boronate ester itself (as in this compound) is generally achieved via Miyaura borylation.

- Direct Lithiation/Borylation: In some cases, directed ortho-lithiation followed by quenching with trialkyl borates can be used to introduce boron groups, but this is less common for sensitive heterocycles like pyrazine.

- Use of Other Catalysts: Variations in catalyst systems (e.g., Pd(PPh3)4, Pd(OAc)2 with phosphine ligands) and bases (Cs2CO3, NaOAc) have been reported but Pd(dppf)Cl2 with KOAc remains a standard for this transformation.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated precursor | 2-Isopropyl-5-bromopyrazine | Key substrate |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Boronate ester source |

| Catalyst | Pd(dppf)Cl2 (0.1 equiv) | Efficient for heteroaryl borylation |

| Base | Potassium acetate (2.5 equiv) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane | High boiling, inert solvent |

| Temperature | 100 °C | Optimal for reaction rate |

| Time | 12 h | Ensures complete conversion |

| Atmosphere | Nitrogen (inert) | Prevents catalyst deactivation |

| Yield | 67% | Moderate to good yield |

Research Findings and Optimization Notes

- The reaction yield of approximately 67% is consistent with literature reports for similar heteroaryl borylations.

- The use of Pd(dppf)Cl2 as catalyst is preferred due to its stability and efficiency in coupling reactions involving heterocycles.

- Potassium acetate is favored over stronger bases to avoid side reactions and decomposition of sensitive boronate esters.

- Reaction under inert atmosphere and sealed tubes prevents oxidation and moisture interference, which can degrade boronate esters.

- Purification by distillation of solvent followed by chromatographic methods yields high-purity product suitable for subsequent synthetic applications, such as Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the development of bioactive compounds and as a tool in chemical biology for the modification of biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Used in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazine Ring

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Effects : The dioxaborolane group at position 5 stabilizes the pyrazine ring’s electron-deficient nature, facilitating nucleophilic aromatic substitution compared to methoxy or alkyl substituents .

- Steric Hindrance : The isopropyl group at position 2 introduces steric bulk, reducing reaction rates in cross-coupling compared to smaller groups (e.g., methoxy) .

Boron-Containing Heterocycles

Table 2: Boronated Heterocycles and Reactivity

Key Observations :

Cross-Coupling Approaches

- Target Compound : Synthesized via palladium-catalyzed Miyaura borylation of halogenated pyrazine precursors .

- Substitution Reactions: Applied in for benzoate derivatives, but less efficient for pyrazine systems due to poor leaving-group reactivity .

Table 3: Yield Comparison for Boronated Heterocycles

Physicochemical Properties

Table 4: Molecular Properties and Solubility

Key Observations :

- Lipophilicity: The dioxaborolane group increases LogP compared to non-boronated analogs, impacting membrane permeability in drug design .

- Solubility : Bulky substituents (isopropyl, dioxaborolane) reduce aqueous solubility compared to methoxy derivatives .

Biological Activity

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of kinase inhibition and cancer therapy. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- CAS Number : 1282518-60-8

The biological activity of this compound primarily involves its interaction with various protein kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, this compound may exert anti-cancer effects.

Target Kinases

Research indicates that this compound may selectively inhibit the ALK2 receptor kinase. The inhibition of ALK2 is particularly relevant in the treatment of conditions such as fibrodysplasia ossificans progressiva (FOP) and certain cancers where ALK mutations are prevalent .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to high potency against ALK2. The half-maximal inhibitory concentration (IC50) values for this compound against wild-type ALK2 have been reported in the nanomolar range .

Table 1: Biological Activity Summary

| Activity | Value |

|---|---|

| IC50 against ALK2 | Nanomolar range |

| Selectivity over ALK5 | High |

| Cellular potency | Confirmed in HEK293 cells |

Case Studies

A notable study explored the structure-activity relationship (SAR) of compounds related to this compound. Modifications to the pyrazine core were found to enhance selectivity for ALK2 while reducing off-target effects on other kinases such as TGF-βRI (ALK5). This selectivity is critical for minimizing side effects during therapeutic applications .

In another investigation involving pediatric diffuse intrinsic pontine glioma (DIPG), compounds structurally similar to this compound were tested for their ability to penetrate the blood-brain barrier and inhibit tumor growth. Results indicated promising anti-tumor activity with favorable pharmacokinetic profiles .

Safety Profile

The safety profile of this compound has been assessed through Material Safety Data Sheets (MSDS), indicating potential hazards such as skin and respiratory irritation upon exposure. It is classified as harmful if inhaled or ingested .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine via Suzuki-Miyaura coupling?

- Methodological Answer : The compound is synthesized using a Pd-catalyzed cross-coupling reaction. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ (1–2 mol%) for efficient transmetallation.

- Base : Potassium acetate (2–3 equiv.) to deprotonate the boronic ester and stabilize the Pd intermediate.

- Solvent : DMF or THF under inert atmosphere (N₂/Ar) at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Critical Note : Excess base may hydrolyze the boronate ester; monitor pH and reaction time rigorously.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (pyrazine protons at δ 8.5–9.0 ppm; isopropyl CH₃ at δ 1.2–1.4 ppm) and ¹¹B NMR (boronate ester peak at δ 28–32 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 283.1 (calculated for C₁₄H₂₀BN₂O₂).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (>1.0 Å) .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The isopropyl group introduces steric bulk, which can:

- Slow Transmetallation : Use bulky ligands (e.g., SPhos or RuPhos) to stabilize Pd intermediates and prevent β-hydride elimination.

- Modify Substrate Scope : Electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) are preferred partners due to reduced steric clash.

- Experimental Validation : Compare reaction rates with/without isopropyl via kinetic studies (e.g., GC-MS monitoring) .

Q. What strategies mitigate boronate ester hydrolysis during storage or reaction?

- Methodological Answer :

- Storage : Anhydrous conditions (desiccator with P₂O₅) at –20°C in amber vials to prevent photodegradation.

- In-Situ Protection : Add pinacol (1 equiv.) to scavenge water in reaction mixtures.

- Alternative Boronates : Replace the tetramethyl-dioxaborolan group with more hydrolytically stable variants (e.g., MIDA boronate) for aqueous-phase reactions .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO levels (focus on pyrazine’s electron-deficient π-system and boronate’s Lewis acidity).

- Charge-Transfer Analysis : Simulate donor-acceptor complexes with thiophene derivatives to assess charge mobility (e.g., Marcus theory).

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data from DCM solutions (λ_max ~300–350 nm) .

Data Contradiction and Resolution

Q. Conflicting crystallography How to resolve discrepancies in bond-length measurements?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s restraints for B-O and C-B bond lengths (target: B-O ~1.36 Å, C-B ~1.58 Å) to avoid overfitting.

- Twinned Data Analysis : If twinning is suspected (common in boronate crystals), apply TWINLAW in SHELX to deconvolute overlapping reflections.

- Cross-Validation : Compare with analogous structures (e.g., 2,3,5-triphenyl-6-[3-(dioxaborolan)phenyl]pyrazine ) to identify systematic errors.

Q. Why do Suzuki-Miyaura reactions with this compound yield unexpected by-products (e.g., deborylated pyrazine)?

- Methodological Answer :

- Mechanistic Probe : Conduct ³¹P NMR of reaction aliquots to detect Pd-B(OH)₃⁻ intermediates, indicating premature deborylation.

- Acidic Protons : The pyrazine N-atoms may act as proton sources; replace KOAc with Cs₂CO₃ to reduce acidity.

- Additive Screening : Introduce Pd(OAc)₂ (5 mol%) to suppress β-boron elimination pathways .

Application-Oriented Questions

Q. How to design a metal-organic framework (MOF) using this compound as a linker?

- Methodological Answer :

- Coordination Sites : Exploit the pyrazine N-atoms (Lewis basic) and boronate ester (Lewis acidic) for dual-functionality.

- Synthetic Route : Solvothermal reaction with Zn(NO₃)₂ in DMF/EtOH (120°C, 48 hrs); characterize porosity via BET surface area (>500 m²/g).

- Functionalization : Post-synthetic modification (PSM) with fluorophores (e.g., pyrene) for sensing applications .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen™) against EGFR or BRAF kinases.

- IC₅₀ Determination : Dose-response curves (0.1–100 μM) with ATP concentration at K_m.

- Selectivity Screening : Cross-test against 50+ kinases (e.g., KinomeScan) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.